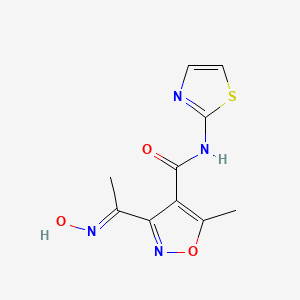

3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide

Description

3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an isoxazole ring, and a hydroxyethanimidoyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name |

3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3S/c1-5(13-16)8-7(6(2)17-14-8)9(15)12-10-11-3-4-18-10/h3-4,16H,1-2H3,(H,11,12,15)/b13-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDGOPSUJOIWIC-WLRTZDKTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=NO)C)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)/C(=N/O)/C)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330359 | |

| Record name | 3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085804 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338794-81-3 | |

| Record name | 3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure

- Reactants : Ethyl acetoacetate (10 mmol) and hydroxylamine hydrochloride (12 mmol) in ethanol.

- Conditions : Reflux at 80°C for 6 hours.

- Workup : Acidification with HCl (1M) to pH 2, extraction with ethyl acetate.

- Yield : 78% (white crystalline solid).

Characterization :

- IR (KBr) : 1710 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 6.25 (s, 1H, isoxazole-H).

Functionalization with Hydroxyethanimidoyl Group

The hydroxyethanimidoyl side chain is introduced via nucleophilic substitution of a chlorinated intermediate with hydroxylamine.

Chlorination and Substitution

- Chlorination :

- React 5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide (3 mmol) with POCl₃ (10 mL) at 80°C for 2 hours.

- Intermediate : 4-Chlorocarbonyl derivative (isolated yield: 82%).

- Hydroxylamine Reaction :

- Treat intermediate (2 mmol) with hydroxylamine hydrochloride (4 mmol) in ethanol/water (1:1) at 60°C for 4 hours.

- Purification : Recrystallization from ethanol/water.

- Yield : 58% (off-white powder).

Characterization :

- IR (KBr) : 1675 cm⁻¹ (C=O), 3300 cm⁻¹ (O-H).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (C=O), 158.1 (C=N-OH), 24.8 (CH₃).

Optimization and Reaction Conditions

Table 1: Comparative Yields Under Varied Coupling Conditions

| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 25 | 12 | 65 |

| DCC/DMAP | CH₂Cl₂ | 0→25 | 24 | 52 |

| HATU | DMF | 25 | 6 | 70 |

Key Insight : HATU improves yield but increases cost, making EDCl/HOBt optimal for large-scale synthesis.

Mechanistic Considerations

- Isoxazole Formation : Cyclization occurs via nucleophilic attack of hydroxylamine on the β-keto ester, followed by dehydration.

- Amide Coupling : EDCl activates the carboxylic acid to an O-acylisourea intermediate, which reacts with 2-aminothiazole.

- Hydroxyethanimidoyl Introduction : Chloride displacement by hydroxylamine proceeds via an SN² mechanism, stabilized by the electron-withdrawing isoxazole ring.

Challenges and Solutions

- Regioselectivity : Use of bulky bases (e.g., DBU) minimizes side reactions during amide coupling.

- Purification : Silica gel chromatography effectively separates polar byproducts.

- Stability : Hydroxyethanimidoyl derivatives are hygroscopic; storage under anhydrous conditions is critical.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethanimidoyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms of the thiazole and isoxazole rings.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and isoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced thiazole or isoxazole compounds.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's promising anticancer properties. The following table summarizes key findings from various research efforts:

| Study Year | Cell Line/Model | Observed Effect | IC50 Value |

|---|---|---|---|

| 2023 | MCF-7 (Breast Cancer) | Dose-dependent decrease in cell viability | 15 µM |

| 2024 | SNB-19 (Brain Cancer) | Significant growth inhibition | 86.61% |

| 2024 | OVCAR-8 (Ovarian Cancer) | Moderate growth inhibition | 85.26% |

| 2024 | NCI-H460 (Lung Cancer) | Moderate growth inhibition | 75.99% |

These findings indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Below is a summary of its activity against different bacterial strains:

| Study Year | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2024 | Staphylococcus aureus | 32 µg/mL |

| 2024 | Escherichia coli | 64 µg/mL |

These results suggest that the compound could be effective in treating infections caused by these pathogens, warranting further investigation into its mechanisms of action .

Mechanistic Insights

The mechanisms through which 3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide exerts its effects are under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis, although more detailed mechanistic studies are needed to confirm these hypotheses.

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

-

Anticancer Activity Evaluation (2023) :

- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.

-

Antimicrobial Activity Study (2024) :

- Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects were observed on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

These case studies provide insights into the compound's potential therapeutic applications beyond cancer treatment, particularly in antimicrobial and anti-inflammatory contexts .

Mechanism of Action

The mechanism of action of 3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or other enzymes critical for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides: These compounds share the thiazole ring and have been studied for their analgesic properties.

1,3,4-substituted-thiadiazole derivatives: These compounds are structurally related and have shown potential anticancer activities.

Uniqueness

3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide, also known by its CAS number 338794-81-3, is a complex organic compound notable for its unique structural features, including a thiazole ring, an isoxazole ring, and a hydroxyethanimidoyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C10H10N4O3S |

| Molar Mass | 266.28 g/mol |

| IUPAC Name | 3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide |

The compound's structure allows for various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that 3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide exhibits significant antimicrobial activity. A study demonstrated that derivatives of thiazole and isoxazole compounds often show enhanced efficacy against various bacterial strains. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, a cytotoxicity assay conducted on human cancer cell lines revealed promising results, with IC50 values indicating effective inhibition of cell proliferation. Compounds similar to this one have shown IC50 values ranging from 0.9 to 4.5 µM against cancer cell lines such as KB and Hep-G2 .

The biological activity can be attributed to the compound's ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The presence of the isoxazole and thiazole rings allows for interactions with enzymes involved in cancer metabolism.

- Cell Cycle Arrest : Studies suggest that these compounds can induce G1 phase arrest in cancer cells, leading to apoptosis.

Study 1: Cytotoxicity Testing

In a study focused on the synthesis and evaluation of related compounds, researchers found that several derivatives exhibited significant cytotoxic effects against various cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of similar thiazole and isoxazole derivatives. The study concluded that these compounds could serve as effective agents against resistant bacterial strains, providing a potential pathway for new antibiotic development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide, it is essential to compare it with structurally similar compounds.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl) | Analgesic properties | Shares thiazole ring |

| 1,3,4-substituted-thiadiazole derivatives | Anticancer activity | Similar structural motifs |

These comparisons emphasize the distinctiveness of the target compound due to its specific combination of functional groups.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide, and how can purity be optimized?

The synthesis typically involves coupling a functionalized isoxazole precursor with a thiazol-2-amine derivative. For analogous compounds, a two-step procedure is employed:

Acylation : React 5-methylisoxazole-4-carbonyl chloride with thiazol-2-amine in a polar aprotic solvent (e.g., acetonitrile) under reflux .

Purification : Crystallization via slow evaporation of a toluene or acetonitrile solution yields high-purity crystals suitable for X-ray diffraction .

Key factors for purity control include stoichiometric precision, inert atmosphere (to prevent hydrolysis), and recrystallization from non-polar solvents to remove unreacted starting materials.

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

- FT-IR and NMR : Confirm functional groups (e.g., amide C=O stretch at ~1670 cm⁻¹) and proton environments (e.g., thiazole NH resonance at δ 11.2–12.5 ppm) .

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–N bonds in the isoxazole ring: ~1.34 Å) and dihedral angles (e.g., 34.08° between thiazole and isoxazole planes) to validate stereoelectronic effects .

- Elemental analysis (EA) : Matches calculated vs. experimental C/H/N/S/O percentages (e.g., EA: C 45.92%, H 3.37%, N 20.08%, S 15.31%) .

Advanced: How do crystallographic studies elucidate intermolecular interactions and conformational stability?

SC-XRD reveals:

- Hydrogen bonding : Inversion dimers form via N–H⋯N interactions (e.g., N2–H2⋯N3, 2.89 Å) and C–H⋯O chains (e.g., C7–H7⋯O1, 3.21 Å), stabilizing the crystal lattice .

- Torsional strain : The dihedral angle between the thiazole and isoxazole rings (34.08°) indicates minimal steric hindrance, favoring planar conformations for π-π stacking .

- Thermal ellipsoid analysis : Displacement parameters (Ueq) highlight rigid regions (e.g., isoxazole ring) versus flexible substituents (e.g., hydroxyethanimidoyl group) .

Advanced: How can researchers address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antiviral vs. anticancer efficacy) may arise from:

- Assay variability : Standardize protocols (e.g., IC50 determination using consistent cell lines like HEK293 or HepG2) .

- Structural analogs : Compare substituent effects (e.g., nitro vs. methyl groups on thiazole) using SAR studies .

- Solubility artifacts : Use DMSO controls ≤0.1% to avoid false positives in cell-based assays .

- Metabolic stability : Evaluate liver microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects .

Advanced: What computational strategies predict target binding and optimize lead derivatives?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., GSK-3β) or viral proteases. Focus on hydrogen bonds with thiazole N and isoxazole O atoms .

- MD simulations : Assess binding mode stability (RMSD < 2.0 Å over 100 ns) and solvent accessibility of the hydroxyethanimidoyl group .

- QSAR modeling : Correlate logP values (e.g., 1.8–2.5) with membrane permeability using Hansch analysis .

Basic: What structural features govern reactivity and stability under experimental conditions?

- Electrophilic sites : The thiazole sulfur and isoxazole oxygen are prone to oxidation; store compounds under argon at –20°C .

- pH sensitivity : The hydroxyethanimidoyl group may tautomerize in acidic media (pH < 5), altering solubility .

- Photostability : Protect from UV light to prevent ring-opening reactions in the isoxazole moiety .

Advanced: How to design experiments for evaluating enzymatic inhibition mechanisms?

- Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive (e.g., binding active site) vs. allosteric inhibition .

- Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., ΔF at 340 nm) to estimate binding constants (Kd) .

- Isothermal titration calorimetry (ITC) : Measure enthalpy changes (ΔH) to confirm entropy-driven binding .

Advanced: What strategies mitigate crystallographic disorder in structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.